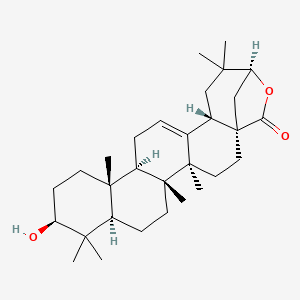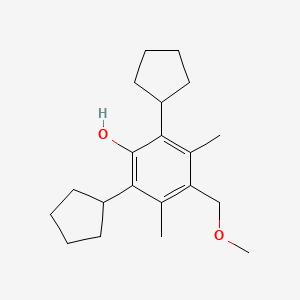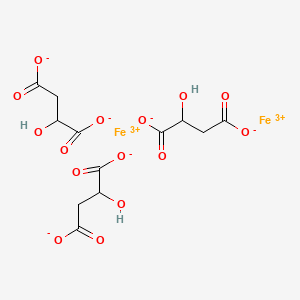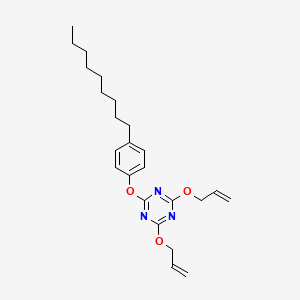
4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features allyloxy and nonylphenoxy substituents, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyanuric chloride, allyl alcohol, and 4-nonylphenol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include dichloromethane and toluene.
Catalysts: Catalysts such as triethylamine or pyridine may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.
化学反应分析
Types of Reactions
4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The allyloxy groups may be susceptible to oxidation, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the triazine ring or the nonylphenoxy substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine ring or the allyloxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy groups may yield aldehydes, while substitution reactions may introduce new functional groups into the triazine ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an additive in materials science, such as in the production of polymers or coatings.
作用机制
The mechanism of action of 4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The allyloxy and nonylphenoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The triazine ring may also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall effect.
相似化合物的比较
Similar Compounds
4,6-Di(allyloxy)-2-(4-octylphenoxy)-1,3,5-triazine: Similar structure with an octyl group instead of a nonyl group.
4,6-Di(allyloxy)-2-(4-dodecylphenoxy)-1,3,5-triazine: Contains a dodecyl group, leading to different physical properties.
Uniqueness
4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine is unique due to its specific combination of allyloxy and nonylphenoxy substituents, which may impart distinct chemical reactivity and biological activity compared to other triazine derivatives.
属性
CAS 编号 |
85896-28-2 |
|---|---|
分子式 |
C24H33N3O3 |
分子量 |
411.5 g/mol |
IUPAC 名称 |
2-(4-nonylphenoxy)-4,6-bis(prop-2-enoxy)-1,3,5-triazine |
InChI |
InChI=1S/C24H33N3O3/c1-4-7-8-9-10-11-12-13-20-14-16-21(17-15-20)30-24-26-22(28-18-5-2)25-23(27-24)29-19-6-3/h5-6,14-17H,2-4,7-13,18-19H2,1H3 |
InChI 键 |
MDHFWELCWRCKNY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC2=NC(=NC(=N2)OCC=C)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


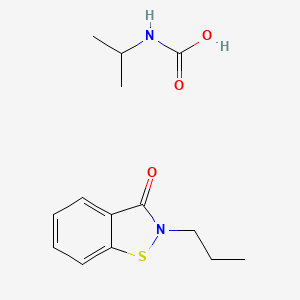
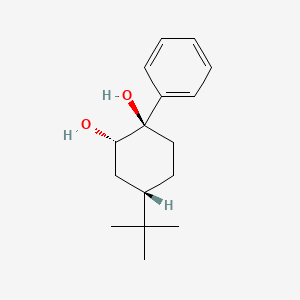

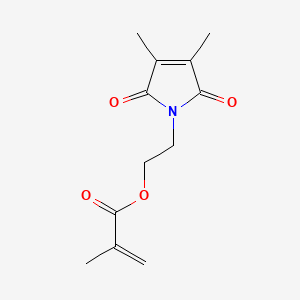
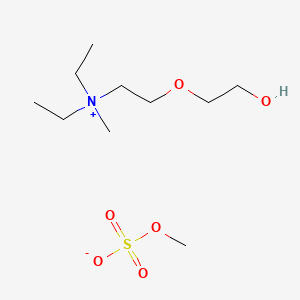

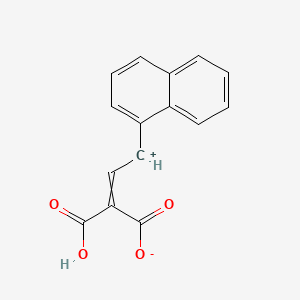


![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)
